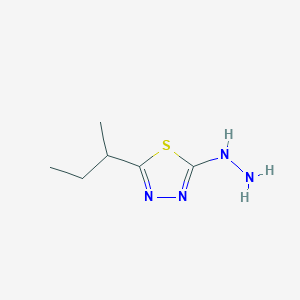
2-(sec-Butyl)-5-hydrazinyl-1,3,4-thiadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(sec-Butyl)-5-hydrazinyl-1,3,4-thiadiazole is a heterocyclic compound containing a thiadiazole ring substituted with a sec-butyl group and a hydrazinyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(sec-Butyl)-5-hydrazinyl-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of sec-butyl hydrazine with thiocarbohydrazide, followed by cyclization in the presence of an acid catalyst. The reaction conditions often include refluxing in a suitable solvent such as ethanol or acetic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.
化学反应分析
Types of Reactions
2-(sec-Butyl)-5-hydrazinyl-1,3,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The thiadiazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydrazinyl group can yield azo compounds, while substitution reactions can produce a variety of substituted thiadiazole derivatives.
科学研究应用
2-(sec-Butyl)-5-hydrazinyl-1,3,4-thiadiazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the development of materials with specific properties, such as corrosion inhibitors and polymer additives.
作用机制
The mechanism of action of 2-(sec-Butyl)-5-hydrazinyl-1,3,4-thiadiazole involves its interaction with specific molecular targets. The hydrazinyl group can form hydrogen bonds and interact with various enzymes and receptors, potentially inhibiting their activity. The thiadiazole ring can also participate in electron transfer processes, contributing to its biological activity.
相似化合物的比较
Similar Compounds
2-(sec-Butyl)-5-aminyl-1,3,4-thiadiazole: Similar structure but with an amino group instead of a hydrazinyl group.
2-(sec-Butyl)-5-methyl-1,3,4-thiadiazole: Contains a methyl group instead of a hydrazinyl group.
2-(sec-Butyl)-5-nitro-1,3,4-thiadiazole: Contains a nitro group instead of a hydrazinyl group.
Uniqueness
2-(sec-Butyl)-5-hydrazinyl-1,3,4-thiadiazole is unique due to the presence of the hydrazinyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C6H12N4S |
|---|---|
分子量 |
172.25 g/mol |
IUPAC 名称 |
(5-butan-2-yl-1,3,4-thiadiazol-2-yl)hydrazine |
InChI |
InChI=1S/C6H12N4S/c1-3-4(2)5-9-10-6(8-7)11-5/h4H,3,7H2,1-2H3,(H,8,10) |
InChI 键 |
AIJKRVDTHAGZPP-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)C1=NN=C(S1)NN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


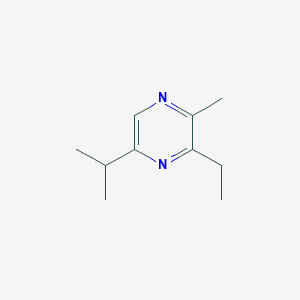
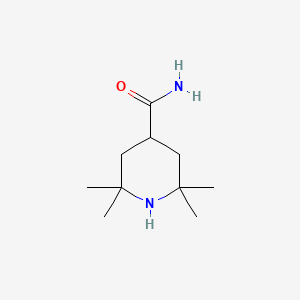

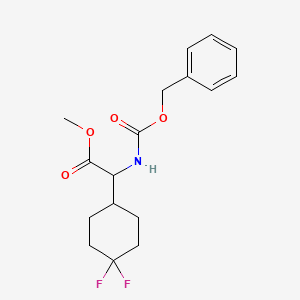
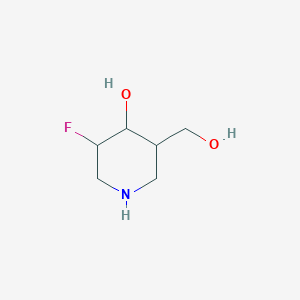
![6-Ethyl-3,5-dimethyl-7H-thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B13101312.png)
![2-[(2R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-3-oxopiperazin-2-yl]acetic acid](/img/structure/B13101313.png)
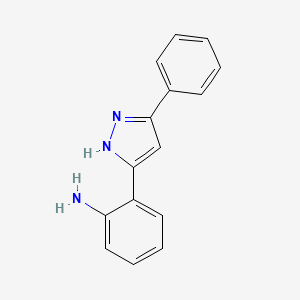




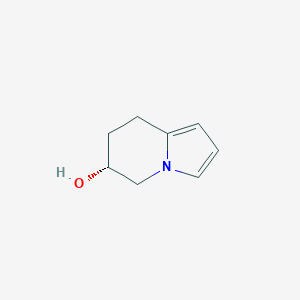
![2-(4-Chlorophenyl)-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B13101359.png)
